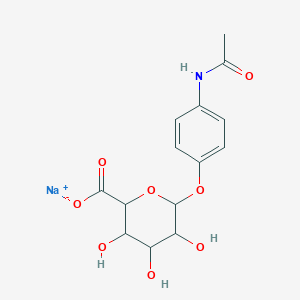

Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

Vue d'ensemble

Description

Le glucuronide d'acétaminophène (sel de sodium) est un métabolite inactif de l'acétaminophène, un analgésique et antipyrétique largement utilisé. Il est formé par la glucuronidation de l'acétaminophène par les isoformes de l'UDP-glucuronosyltransférase UGT1A6, UGT1A9, UGT1A1 et UGT2B15 . Ce composé est important dans l'étude du métabolisme des médicaments et de la pharmacocinétique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du glucuronide d'acétaminophène (sel de sodium) implique généralement la glucuronidation de l'acétaminophène. Une méthode consiste à faire réagir l'acétaminophène avec l'acide UDP-glucuronique en présence d'enzymes UDP-glucuronosyltransférase . Une autre voie de synthèse comprend la réaction de l'acide méthyl 4-(acétamino)phényl 2,3,4-tri-O-acétyl-β-D-glucopyranosiduronique avec de l'eau dans du tétrahydrofurane et du méthanol, suivie d'un traitement avec du carbonate de potassium .

Méthodes de production industrielle : La production industrielle du glucuronide d'acétaminophène (sel de sodium) utilise souvent la glucuronidation enzymatique à l'aide d'enzymes UDP-glucuronosyltransférase humaines recombinantes. Cette méthode garantit une grande spécificité et un rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions : Le glucuronide d'acétaminophène (sel de sodium) subit principalement des réactions d'hydrolyse et de migration d'acyle. L'hydrolyse peut se produire en présence de nucléophiles, conduisant à la rupture de la liaison glucuronide .

Réactifs et conditions courants :

Hydrolyse : Généralement réalisée dans des solutions tampons aqueuses à un pH de 6,5 ou supérieur.

Migration d'acyle : Cette réaction est catalysée par les bases et se produit rapidement in vitro.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent l'acétaminophène et des dérivés de l'acide glucuronique .

4. Applications de la recherche scientifique

Le glucuronide d'acétaminophène (sel de sodium) est largement utilisé dans la recherche scientifique pour étudier le métabolisme des médicaments et la pharmacocinétique. Il sert de composé modèle pour comprendre le processus de glucuronidation et le rôle des enzymes UDP-glucuronosyltransférase . De plus, il est utilisé dans des études toxicologiques pour étudier les voies métaboliques et les effets toxiques potentiels de l'acétaminophène .

5. Mécanisme d'action

En tant que métabolite inactif, le glucuronide d'acétaminophène (sel de sodium) n'exerce pas d'effets pharmacologiques. sa formation est essentielle à la détoxification et à l'excrétion de l'acétaminophène. Le processus de glucuronidation implique le transfert de l'acide glucuronique de l'acide UDP-glucuronique à l'acétaminophène, facilité par les enzymes UDP-glucuronosyltransférase .

Composés similaires :

Sulfate d'acétaminophène (sel de potassium) : Un autre métabolite majeur de l'acétaminophène formé par la sulfatation.

4-Acétamidophényl β-D-glucuronide-d3 (sel de sodium) : Un analogue deutéré utilisé comme standard interne dans les études analytiques.

Unicité : Le glucuronide d'acétaminophène (sel de sodium) est unique en raison de sa formation par glucuronidation, une voie métabolique de phase II majeure. Cela le distingue des autres métabolites comme le sulfate d'acétaminophène, qui est formé par sulfatation .

Applications De Recherche Scientifique

Acetaminophen Glucuronide (sodium salt) is used extensively in scientific research to study drug metabolism and pharmacokinetics. It serves as a model compound for understanding the glucuronidation process and the role of UDP-glucuronosyltransferase enzymes . Additionally, it is used in toxicology studies to investigate the metabolic pathways and potential toxic effects of acetaminophen .

Mécanisme D'action

As an inactive metabolite, Acetaminophen Glucuronide (sodium salt) does not exert pharmacological effects. its formation is crucial in the detoxification and excretion of acetaminophen. The glucuronidation process involves the transfer of glucuronic acid from UDP-glucuronic acid to acetaminophen, facilitated by UDP-glucuronosyltransferase enzymes .

Comparaison Avec Des Composés Similaires

Acetaminophen Sulfate (potassium salt): Another major metabolite of acetaminophen formed via sulfation.

4-Acetamidophenyl β-D-glucuronide-d3 (sodium salt): A deuterated analog used as an internal standard in analytical studies.

Uniqueness: Acetaminophen Glucuronide (sodium salt) is unique due to its formation through glucuronidation, a major phase II metabolic pathway. This distinguishes it from other metabolites like acetaminophen sulfate, which is formed via sulfation .

Activité Biologique

Overview of Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

This compound, often referred to in research contexts as a derivative of phenolic compounds, has garnered attention for its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes both a sodium salt and multiple hydroxyl groups that may contribute to its biological activity.

Chemical Structure

- Molecular Formula : C14H16NNaO8

- Molecular Weight : 353.27 g/mol

- IUPAC Name : this compound

Antioxidant Properties

Research indicates that compounds with multiple hydroxyl groups often exhibit strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. The presence of three hydroxyl groups in the structure of this compound suggests it may effectively scavenge free radicals.

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially providing therapeutic benefits in conditions characterized by inflammation.

Neuroprotective Activity

There is emerging evidence that phenolic compounds can exert neuroprotective effects. These effects may be mediated through the modulation of neuroinflammatory pathways and the enhancement of neuronal survival under stress conditions. This compound could have potential applications in neurodegenerative diseases.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

- In vitro studies have demonstrated that similar phenolic compounds exhibit significant radical scavenging activity.

- A comparative study showed that derivatives with multiple hydroxyl groups had enhanced antioxidant capacity compared to their mono-hydroxylated counterparts.

-

Anti-inflammatory Mechanisms :

- A study investigating the effects of related compounds on macrophage activation found that they significantly reduced the production of TNF-alpha and IL-6.

- Animal models of arthritis treated with these compounds showed reduced swelling and joint damage.

-

Neuroprotection in Animal Models :

- Research involving rodent models of Alzheimer’s disease indicated that treatment with phenolic derivatives improved cognitive function and reduced amyloid-beta plaque accumulation.

- Mechanistic studies suggested that these compounds modulate signaling pathways associated with neuronal survival.

Propriétés

Numéro CAS |

120595-80-4 |

|---|---|

Formule moléculaire |

C14H16NNaO8 |

Poids moléculaire |

349.27 g/mol |

Nom IUPAC |

sodium;(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |

Clé InChI |

OINXIJJEOMGKPB-CYRSAHDMSA-M |

SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

SMILES isomérique |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acetaminophen glucuronide, 4-Acetamidophenol Glucuronide, APAP Glucuronide, 4'-Hydroxyacetanilide Glucuronide, Paracetamol Glucuronide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.